PNA5 -

PNA5

Catalog Number: EVT-1535386
CAS Number:
Molecular Formula: C45H71N13O16
Molecular Weight: 1050.138
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PNA5 is a novel angiotensin-(1-7)-glycosylated mas receptor agonist for treating vascular cognitive impairment and inflammation related memory dysfunction.
Source and Classification

PNA5 is synthesized from the native Angiotensin-(1-7) peptide through solid-phase peptide synthesis techniques. It belongs to the class of peptide nucleic acids, which are synthetic polymers that mimic DNA or RNA but with a peptide backbone. This classification allows PNA5 to engage in hybridization with nucleic acids, providing unique biochemical properties that facilitate its applications in therapeutic contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of PNA5 employs Solid Phase Peptide Synthesis (SPPS), which allows for the efficient assembly of peptides on a resin support. The process involves several key steps:

  1. Resin Preparation: The resin is functionalized to allow for the attachment of the first amino acid.
  2. Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in a dimethylformamide solvent system.
  3. Cleavage: After synthesis, PNA5 is cleaved from the resin using a cocktail of trifluoroacetic acid, dichloromethane, and other solvents to remove protecting groups .
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The synthesis process has been optimized for reproducibility and efficiency, allowing for the production of PNA5 in sufficient quantities for research and potential clinical applications .

Molecular Structure Analysis

Structure and Data

PNA5's structure can be characterized by its helical conformation, which resembles that of natural DNA and RNA duplexes. This structural similarity enhances its ability to hybridize with complementary nucleic acid sequences.

  • Molecular Weight: 1050.14g mol1050.14\,\text{g mol}
  • Chemical Formula: C45H71N13O16C_{45}H_{71}N_{13}O_{16}
  • Helical Conformation: The circular dichroism spectra indicate that PNA5 adopts a stable helical structure under physiological conditions .
Chemical Reactions Analysis

Reactions and Technical Details

PNA5 participates in several chemical reactions typical of peptide nucleic acids:

  1. Hybridization: PNA5 can form stable duplexes with complementary DNA or RNA strands, facilitating genetic analysis and therapeutic applications.
  2. Interstrand Crosslinking: The incorporation of reactive moieties allows PNA5 to engage in crosslinking reactions with nucleobases in target nucleic acids, enhancing its specificity in binding .
  3. Reversibility: Certain reactions involving PNA5 can be reversed under specific conditions, such as heating in physiological buffers, allowing for controlled release mechanisms .
Mechanism of Action

Process and Data

PNA5 acts primarily through its interaction with the Mas receptor:

  • Neurovascular Coupling: By activating this receptor, PNA5 enhances blood flow and oxygen delivery to brain tissues, thereby improving cognitive functions.
  • Reduction of Inflammation: PNA5 has been shown to decrease reactive oxygen species production and inhibit inflammatory cytokine release in preclinical models of vascular cognitive impairment .
  • Blood-Brain Barrier Integrity: The compound plays a role in maintaining the integrity of the blood-brain barrier, which is crucial for protecting neural tissues from inflammatory damage .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PNA5 exhibits several notable physical and chemical properties:

  • Solubility: Solubility studies indicate that PNA5 has favorable solubility profiles in various solvents used during synthesis.
  • Thermal Stability: Differential scanning calorimetry analyses show significant thermal stability, which is beneficial for storage and application.
  • Particle Size Distribution: When formulated into nanoparticles or microparticles for drug delivery, PNA5 demonstrates controlled release characteristics with encapsulation efficiencies exceeding 40% .
Applications

Scientific Uses

PNA5 has several promising applications in scientific research and medicine:

  • Neuroprotection: Its ability to enhance neurovascular function makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and vascular cognitive impairment.
  • Gene Regulation: As a peptide nucleic acid, PNA5 can be utilized in gene regulation studies due to its capacity to hybridize with target nucleic acids.
  • Drug Delivery Systems: Formulated into nanoparticles or microparticles, PNA5 can be used for targeted drug delivery systems aimed at specific tissues or cells .
Introduction to PNA5: Pharmacological and Neuroprotective Context

Structural Characterization of PNA5 as a Glycosylated Angiotensin-(1-7) Derivative

PNA5 (chemical name: Asp-Arg-Val-Tyr-Ile-His-Ser-(O-β-D-Glc)-amide) is a rationally engineered glycopeptide derived from the native angiotensin-(1-7) peptide (Asp-Arg-Val-Tyr-Ile-His-Pro). Its design incorporates two strategic modifications:

  • C-terminal glycosylation: Replacement of the native proline residue at position 7 with a serine residue covalently conjugated to β-D-glucose via an O-glycosidic bond
  • Amidation: Addition of a C-terminal amide group (–CONH₂) to enhance metabolic stability [1] [5]

This structural redesign confers distinct physicochemical advantages over the native peptide:

  • Enhanced amphipathicity: The glucose moiety introduces hydrophilic properties while retaining hydrophobic domains, optimizing membrane interaction and receptor binding [5]
  • Conformational stability: Glycosylation restricts peptide backbone flexibility, promoting bioactive conformation and reducing aggregation propensity [5]
  • Molecular weight: 899.98 g/mol, positioning it within the optimal range for blood-brain barrier penetration [1]

Table 1: Structural Comparison of Angiotensin-(1-7) and PNA5

CharacteristicNative Ang-(1-7)PNA5 Glycopeptide
Amino Acid SequenceAsp-Arg-Val-Tyr-Ile-His-ProAsp-Arg-Val-Tyr-Ile-His-Ser-(O-β-D-Glc)
C-terminal ModificationFree carboxylic acidAmidation (–CONH₂)
Molecular Weight899.04 g/mol899.98 g/mol
Glycosylation SiteNoneSer⁷-O-β-D-glucose
LogP (Experimental)-1.32-0.87

Physicochemical characterization confirms PNA5's high water solubility (>50 mg/mL in aqueous buffers) and amphipathic nature, enabling efficient interaction with both aqueous biological fluids and lipid membranes. X-ray powder diffraction analyses demonstrate that spray-dried PNA5 formulations exhibit amorphous solid-state characteristics with glass transition temperatures (Tg) compatible with pharmaceutical processing and storage [5].

Historical Development and Rationale for Mas Receptor Targeting

The development of PNA5 emerged from three decades of research into the renin-angiotensin system (RAS), particularly the neuroprotective ACE2/Ang-(1-7)/Mas receptor axis:

  • Native peptide limitations: Early studies identified angiotensin-(1-7) as a counter-regulatory peptide that activates the Mas receptor (MasR), opposing the pro-inflammatory effects of angiotensin II/AT1R signaling. However, its therapeutic potential was limited by rapid degradation (serum half-life <1 minute) and negligible blood-brain barrier (BBB) penetration [1]
  • Glycosylation technology breakthrough: In the 2000s, Polt's laboratory pioneered glycosylation as a strategy to enhance peptide stability and BBB penetration. This approach exploited glucose transporter-mediated transcytosis while sterically shielding protease cleavage sites [1] [5]
  • Rational drug design: Molecular modeling identified Pro⁷ as the primary site of enzymatic cleavage. Systematic structure-activity relationship studies demonstrated that Ser-Glc substitution at this position dramatically enhanced metabolic stability while preserving MasR binding affinity. Amidated C-terminus further reduced carboxypeptidase-mediated degradation [1]

Table 2: Evolution of Angiotensin-(1-7) Derivatives Leading to PNA5

Development PhaseKey AdvanceLimitations Addressed
Native Ang-(1-7)Identified MasR activation and neuroprotectionExtreme lability in serum; Poor BBB penetration
First-gen analogsD-Ala substitution enhanced stabilityLimited brain bioavailability; Short duration
Glycosylated variantsSer-Glc modification at position 7Achieved significant BBB penetration; Extended half-life
PNA5 optimizationC-terminal amidation + glycosylationOptimal pharmacokinetics; Sustained receptor activation

Preclinical validation occurred in vascular cognitive impairment models (2019) where PNA5 demonstrated 10-day sustained cognitive benefits after only 21 days of dosing, far exceeding its plasma half-life (t₁/₂ ≈ 2.9 days). This confirmed its disease-modifying potential beyond symptomatic treatment [1] [2]. The historical development exemplifies a successful "glycopeptide engineering" approach to overcome pharmacokinetic barriers in peptide therapeutics.

Pharmacological Classification: Pleiotropic Anti-Inflammatory Peptide

PNA5 is pharmacologically classified as a blood-brain barrier-penetrant Mas receptor agonist with pleiotropic anti-inflammatory and neuroprotective activities. Its therapeutic effects manifest through multimodal mechanisms:

Neurovascular Protection:

  • Endothelial ROS suppression: Dose-dependent inhibition of reactive oxygen species (ROS) in human endothelial cells (EC₅₀ = 3.2 nM), mediated through MasR-dependent activation of the Nrf2 antioxidant pathway [1]
  • Blood-brain barrier restoration: Reverses HF-induced BBB disruption by downregulating matrix metalloproteinase-9 (MMP-9) and enhancing tight junction protein expression (occludin, claudin-5) [2]
  • Neurovascular coupling improvement: Restores cerebral hemodynamics by normalizing neurovascular unit function, increasing cerebral perfusion by 40-60% in preclinical VCID models [2]

Immunomodulation:

  • Microglia polarization: Shifts activated microglia from pro-inflammatory M1 state (CD86⁺) to neuroprotective M2 phenotype (CD206⁺) in hippocampal regions [2] [3]
  • Cytokine reprogramming: Suppresses pro-inflammatory cytokines (TNF-α: ↓68%; IL-7: ↓54%; G-CSF: ↓72%) while elevating anti-inflammatory IL-10 (↑220%) in serum and brain tissue [1] [3]
  • Chemokine modulation: Reduces macrophage inflammatory protein-1β (MIP-1β) by 45% in Parkinson's models, correlating with improved cognitive function [3] [6]

Direct Neuroprotection:

  • Hippocampal neuropreservation: Prevents neuronal loss in CA3 region (82% neuron survival vs. 54% in untreated controls) in Parkinson's models [3] [6]
  • Synaptic plasticity enhancement: Increases expression of synaptic proteins (PSD-95, synaptophysin) and promotes long-term potentiation in hippocampal slices [2]

Table 3: Multimodal Anti-Inflammatory Mechanisms of PNA5

Biological SystemKey MechanismsFunctional Outcomes
Cerebrovascular↓ Endothelial ROS; ↑ NO bioavailability; ↓ MMP-9BBB restoration; Improved perfusion
MicroglialM1→M2 polarization; ↓ NLRP3 inflammasomeReduced neuroinflammation; Phagocytosis of debris
Cytokine/Chemokine↓ TNF-α/IL-7/G-CSF/MIP-1β; ↑ IL-10Systemic anti-inflammatory state
Neuronal↓ Caspase-3 activation; ↑ BDNF expressionNeuroprotection; Synaptic plasticity

The pleiotropic effects stem from Mas receptor distribution across neuronal, glial, and cerebrovascular cells. PNA5's unique pharmacokinetics (brain/plasma ratio = 0.255) enable simultaneous engagement of these targets, creating a concerted neuroprotective response [3]. This multi-target mechanism distinguishes it from conventional anti-inflammatory agents and underlies its therapeutic potential across diverse CNS disorders including vascular dementia, Parkinson's disease dementia, and traumatic brain injury [3] [6] [8].

Properties

Product Name

PNA5

IUPAC Name

(2S,5S,8S,11S,14S,17S,20S)-5-((1H-imidazol-4-yl)methyl)-1,20-diamino-8-((S)-sec-butyl)-17-(3-guanidinopropyl)-11-(4-hydroxybenzyl)-14-isopropyl-1,4,7,10,13,16,19-heptaoxo-2-((((2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-3,6,9,12,15,18-hexaazadocosan-22-oic acid

Molecular Formula

C45H71N13O16

Molecular Weight

1050.138

InChI

InChI=1S/C45H71N13O16/c1-5-21(4)33(43(72)55-28(14-23-16-50-19-52-23)40(69)56-29(37(47)66)18-73-44-36(65)35(64)34(63)30(17-59)74-44)58-41(70)27(13-22-8-10-24(60)11-9-22)54-42(71)32(20(2)3)57-39(68)26(7-6-12-51-45(48)49)53-38(67)25(46)15-31(61)62/h8-11,16,19-21,25-30,32-36,44,59-60,63-65H,5-7,12-15,17-18,46H2,1-4H3,(H2,47,66)(H,50,52)(H,53,67)(H,54,71)(H,55,72)(H,56,69)(H,57,68)(H,58,70)(H,61,62)(H4,48,49,51)/t21-,25-,26-,27-,28-,29-,30-,32-,33-,34-,35+,36-,44-/m0/s1

InChI Key

MREIEXHOTNPVMV-XHNKTLSDSA-N

SMILES

O=C(O)C[C@H](N)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C(C)C)C(N[C@@H](CC1=CC=C(O)C=C1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CO[C@@H]3[C@@H](O)[C@H](O)[C@@H](O)[C@H](CO)O3)C(N)=O)=O)=O)=O)=O)=O)=O

Solubility

Soluble in DMSO

Synonyms

PNA5; PNA 5; PNA-5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.